

N-(2-Hydroxyethyl)methacrylamide chemical properties and specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -(2-Hydroxyethyl)methacrylamide
Cat. No.:	B1279273

[Get Quote](#)

An In-depth Technical Guide to **N-(2-Hydroxyethyl)methacrylamide** for Researchers and Drug Development Professionals

This guide offers a comprehensive overview of **N-(2-Hydroxyethyl)methacrylamide** (HEMAm), a functional monomer of significant interest in the fields of biomaterials, drug delivery, and scientific research. It details the chemical and physical properties, specifications, safety information, and key experimental protocols relevant to its synthesis and polymerization.

Core Properties and Specifications

N-(2-Hydroxyethyl)methacrylamide is characterized by the presence of a polymerizable methacrylamide group and a hydrophilic primary hydroxyl group. This bifunctionality makes it a valuable building block for creating advanced functional polymers with tailored properties.

Property	Value	Reference
IUPAC Name	N-(2-hydroxyethyl)-2-methylacrylamide	
Synonyms	N-(2-Hydroxyethyl)-2-methylprop-2-enamide, HEMAm	[1]
CAS Number	5238-56-2	[1][2][3][4]
Molecular Formula	C ₆ H ₁₁ NO ₂	[2][3][4][5]
Molecular Weight	129.16 g/mol	[1][3][4]
Appearance	Pale yellow liquid	[3]
Density	0.95 g/cm ³	[1][3]
Purity	Typically ≥96%	[1]
Stabilizer	Commonly stabilized with MEHQ	[1][4]
Storage Conditions	2-8°C, sealed in a dry environment	[3]
InChI Key	BSCJIBOZTKGXQP- UHFFFAOYSA-N	

Computational Chemistry Data

Computational descriptors provide further insight into the molecule's characteristics.

Descriptor	Value	Reference
TPSA	49.33	[4]
LogP	-0.329	[4]
Hydrogen Acceptors	2	[4]
Hydrogen Donors	2	[4]
Rotatable Bonds	3	[4]

Safety Information

HEMAm is classified as an irritant. Standard laboratory safety protocols should be followed during handling.

Hazard Class	Code & Statement	Reference
Pictogram	GHS07 (Exclamation mark)	[4]
Signal Word	Warning	[4]
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[2]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338	

Experimental Protocols

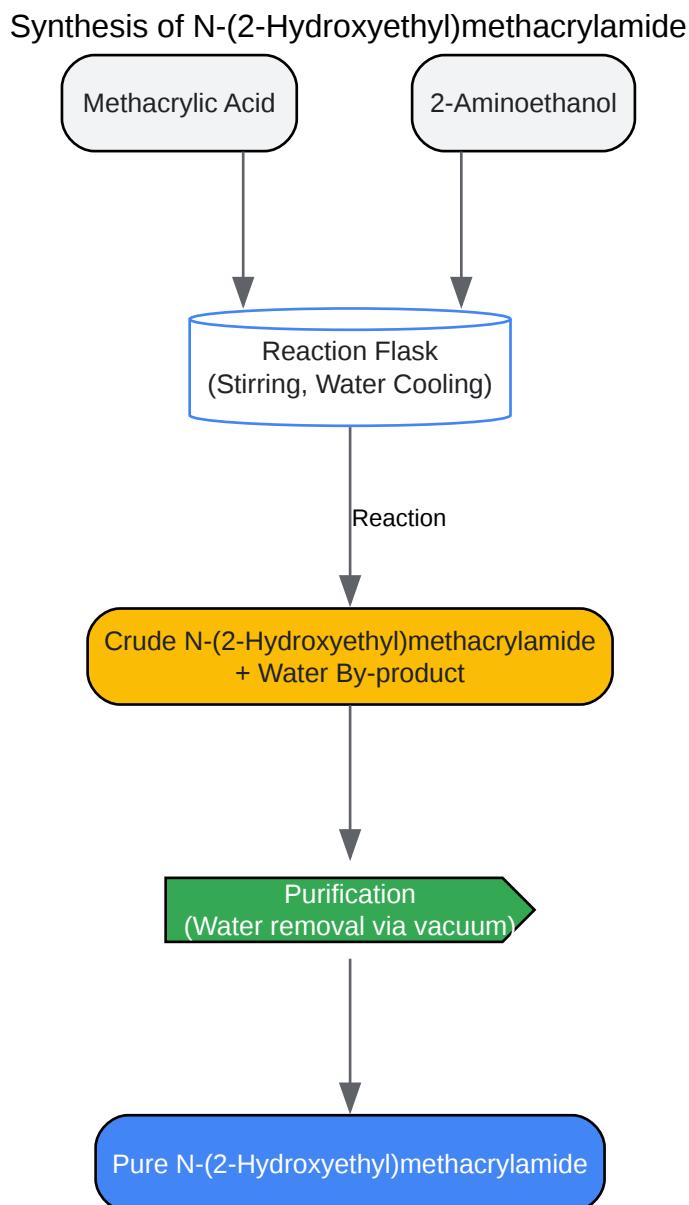
Detailed methodologies for the synthesis and polymerization of **N-(2-Hydroxyethyl)methacrylamide** are provided below.

Protocol 1: Synthesis of N-(2-Hydroxyethyl)methacrylamide

This protocol describes a common method for synthesizing HEMAm via the reaction of methacrylic acid and 2-aminoethanol.[6][7]

- Reaction Setup: In a reaction flask equipped with a magnetic stirrer and placed in an ice/water bath for cooling, add 2-aminoethanol (1.0 molar equivalent).
- Addition of Reactant: While stirring vigorously, slowly add methacrylic acid (1.0 molar equivalent) dropwise to the flask. Maintain the temperature near room temperature or below using the cooling bath.
- Reaction: Continue to stir the mixture for approximately one hour after the addition is complete.
- Purification: Remove the water produced as a by-product under reduced pressure (e.g., 10 mmHg) while maintaining cooling. The resulting product is **N-(2-hydroxyethyl)methacrylamide**, which can be obtained in high yield.[6][7]

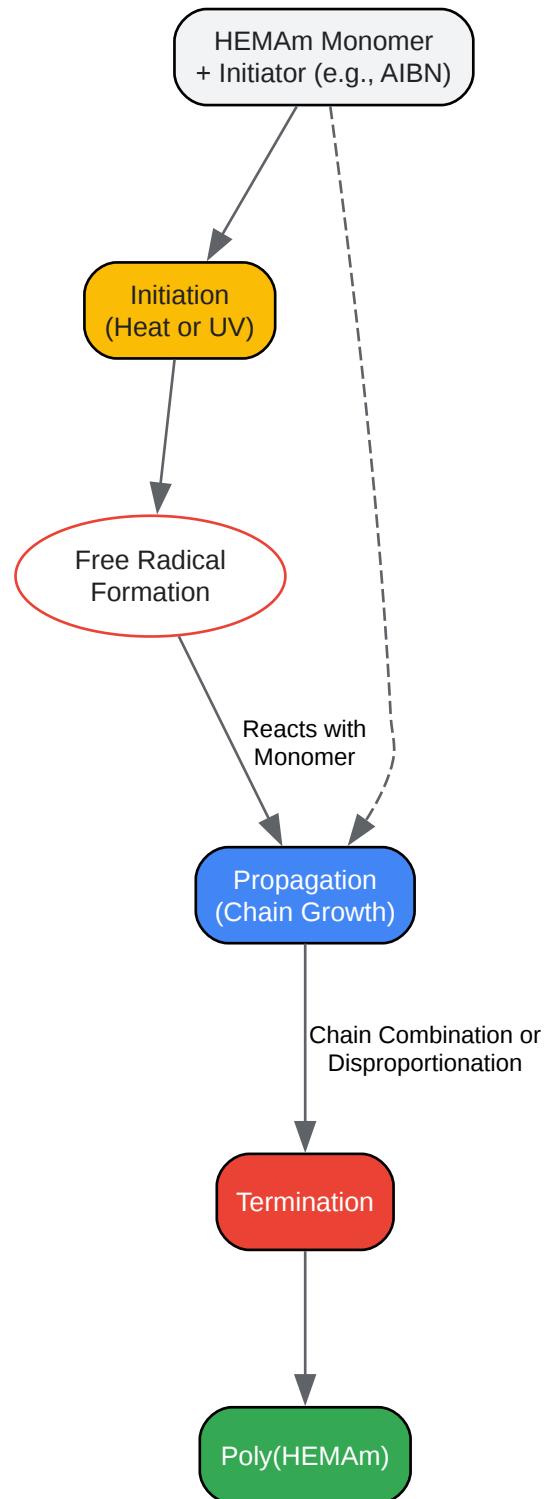
Protocol 2: Representative Free-Radical Polymerization of HEMAm


This protocol outlines a general procedure for creating poly(**N-(2-Hydroxyethyl)methacrylamide**) hydrogels, a common application for this monomer.

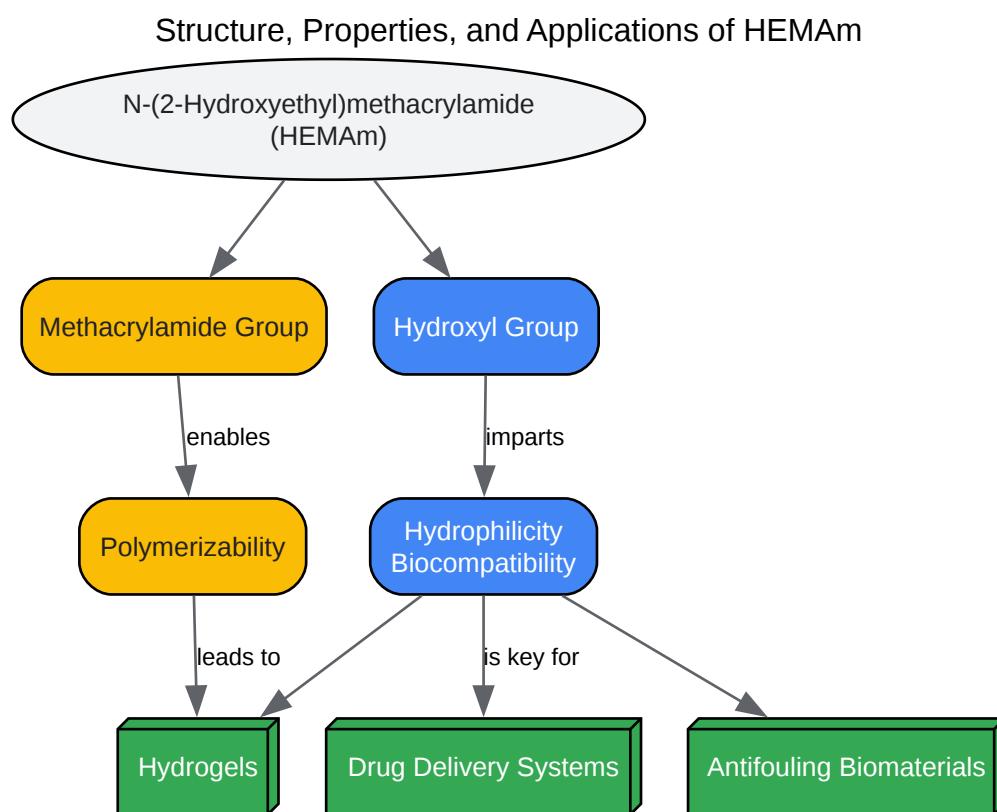
- Monomer Solution Preparation: Prepare a solution of **N-(2-Hydroxyethyl)methacrylamide** in a suitable solvent (e.g., water or an alcohol). The concentration will depend on the desired properties of the final polymer.
- Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or ammonium persulfate (APS), to the monomer solution. The amount is typically a small percentage (e.g., 0.1-1.0 mol%) relative to the monomer.
- Cross-linker (Optional): If a cross-linked hydrogel is desired, add a cross-linking agent (e.g., N,N'-methylenebis(acrylamide)) to the solution.
- Polymerization: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization. Heat the reaction mixture (typically 50-70°C for AIBN) or expose it to UV light if a photoinitiator is used.

- Completion and Purification: Allow the reaction to proceed for several hours until a viscous polymer solution or a solid hydrogel forms. The resulting polymer can be purified by precipitation in a non-solvent or by dialysis to remove unreacted monomer and initiator.

Visualizations


The following diagrams illustrate key workflows and relationships involving **N-(2-Hydroxyethyl)methacrylamide**.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of HEMAm.

Free-Radical Polymerization of HEMAm

[Click to download full resolution via product page](#)

Caption: General workflow for free-radical polymerization.

[Click to download full resolution via product page](#)

Caption: Relationship between HEMAm's structure and its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5238-56-2 Cas No. | N-(2-Hydroxyethyl)methacrylamide | Apollo [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. N-(2-HYDROXYETHYL) METHACRYLAMIDE | 5238-56-2 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]
- 5. N-(2-Hydroxyethyl)methacrylamide | C6H11NO2 | CID 10197699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. JPS60262805A - Poly-n-(2-hydroxyethyl)-methacrylamide or acrylamide - Google Patents [patents.google.com]
- 7. JPS6168454A - Method for producing N-2-hydroxyethyl acrylamide or N-2-hydroxyethyl methacrylamide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [N-(2-Hydroxyethyl)methacrylamide chemical properties and specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279273#n-2-hydroxyethyl-methacrylamide-chemical-properties-and-specifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com